molecular formula C7H4IN3O2 B1326383 3-Iodo-4-nitro-1H-indazole CAS No. 885521-22-2

3-Iodo-4-nitro-1H-indazole

Cat. No.: B1326383
CAS No.: 885521-22-2
M. Wt: 289.03 g/mol
InChI Key: AOTAXYVEONHYHY-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Medicinal and Organic Chemistry

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. wisdomlib.org These structures are of paramount importance in the fields of medicinal and organic chemistry. wisdomlib.orgopenmedicinalchemistryjournal.com In fact, over 85% of all biologically active compounds are, or contain, a heterocycle, with nitrogen-containing heterocycles being the most prevalent. nih.gov An analysis of FDA-approved pharmaceuticals revealed that approximately 59% of small-molecule drugs contain a nitrogen heterocycle, highlighting their status as privileged structures in drug design. openmedicinalchemistryjournal.com

The significance of these compounds stems from their diverse applications and unique properties that enable a wide array of chemical reactions. wisdomlib.org They are fundamental components of numerous natural products, including vitamins, hormones, and antibiotics. nih.govmdpi.com The presence of nitrogen atoms in the heterocyclic ring allows for the formation of hydrogen bonds with biological targets such as DNA, which can contribute to the therapeutic effects of a drug. nih.govmdpi.com The structural and functional diversity of nitrogen-containing heterocycles makes them essential building blocks for the development of new pharmaceuticals, agrochemicals, polymers, and dyes. openmedicinalchemistryjournal.com

The Indazole Nucleus as a Privileged Pharmacophore and Building Block

The indazole nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is considered a "privileged pharmacophore" in medicinal chemistry. nih.govresearchgate.net This term refers to a molecular framework that is capable of binding to multiple biological targets, thus exhibiting a broad range of pharmacological activities. nih.gov Although indazole derivatives are rare in nature, synthetic compounds containing this nucleus have demonstrated significant potential in drug discovery. nih.gov

The versatility of the indazole scaffold has led to the development of numerous therapeutic agents. nih.gov Indazole-containing compounds have been investigated and utilized for their anti-inflammatory, antibacterial, anti-HIV, antifungal, and antitumor properties. nih.govnih.gov The ability of the indazole structure to serve as a bioisostere of indole (B1671886), another crucial biological scaffold, allows it to interact with protein pockets through hydrogen bonding. nih.gov This has led to the successful development of marketed drugs, such as the kinase inhibitors axitinib (B1684631) and pazopanib. nih.gov

Importance of Halogenation and Nitro-Substitution in Indazole Chemistry

The functionalization of the indazole ring through the introduction of various substituents is a key strategy for modulating its biological activity. Halogenation and nitro-substitution are particularly important modifications in this regard.

Halogenation , the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a critical tool in synthetic chemistry. mt.com Halogenated indazoles are highly valuable intermediates because the halogen atom can be easily replaced by other functional groups through reactions like metal-catalyzed cross-coupling. chim.it This allows for the synthesis of a diverse library of indazole derivatives. chim.it The introduction of a halogen can also directly influence the therapeutic potential of a molecule. mt.com

Nitro-substitution , the introduction of a nitro group (NO2), is another significant functionalization reaction. libretexts.org The nitro group is a strong electron-withdrawing group and acts as a ring deactivator in electrophilic aromatic substitution reactions. libretexts.orgmsu.edu In the context of indazole chemistry, the presence of a nitro group can significantly alter the electronic properties of the ring system, thereby influencing its reactivity and biological activity. acs.org Nitroaromatic compounds are also important intermediates in industrial chemistry, as the nitro group can be reduced to form an amino group, providing a pathway to further derivatization. libretexts.org

Overview of 3-Iodo-4-nitro-1H-indazole within the Context of Nitro- and Halo-Indazole Research

This compound is a specific derivative of the indazole scaffold that incorporates both a halogen (iodine) at the 3-position and a nitro group at the 4-position. This combination of substituents makes it a valuable building block in synthetic and medicinal chemistry. The iodine atom at the C-3 position can be readily utilized for further chemical modifications, such as Suzuki or Heck reactions, to introduce more complex molecular fragments. google.com

The nitro group at the 4-position influences the reactivity of the indazole ring. Research has shown that the position of the nitro group on the indazole ring affects its chemical behavior. For instance, in reactions with formaldehyde (B43269), 4-nitro-1H-indazole reacts, whereas 7-nitro-1H-indazole is unreactive under similar conditions. acs.org This highlights the specific influence of the nitro group's position on the molecule's properties.

The compound this compound itself is commercially available and used in early-stage discovery research. sigmaaldrich.com Its chemical properties are well-defined, and it serves as a starting material for the synthesis of more complex indazole-based molecules with potential therapeutic applications.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 885521-22-2 sigmaaldrich.comlabsolu.ca
Molecular Formula C7H4IN3O2 sigmaaldrich.comlabsolu.ca
Molecular Weight 289.03 g/mol sigmaaldrich.comlabsolu.ca
Appearance Solid sigmaaldrich.com
InChI Key AOTAXYVEONHYHY-UHFFFAOYSA-N sigmaaldrich.com
SMILES IC1=NNC2=CC=CC(N+=O)=C21 sigmaaldrich.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
4-nitro-1H-indazole
7-nitro-1H-indazole
Axitinib
Pazopanib
Formaldehyde
Indole
Pyrazole

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-4-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4IN3O2/c8-7-6-4(9-10-7)2-1-3-5(6)11(12)13/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTAXYVEONHYHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646251
Record name 3-Iodo-4-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-22-2
Record name 3-Iodo-4-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 3 Iodo 4 Nitro 1h Indazole and Its Derivatives

Reactivity of the Iodine Substituent

The carbon-iodine bond at the C3 position of the indazole ring is a focal point for synthetic modification. Its susceptibility to oxidative addition with transition metals makes it an ideal leaving group for cross-coupling reactions, while its potential for direct substitution by nucleophiles offers an alternative, though less common, pathway for functionalization.

Applications in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. In the context of 3-iodo-4-nitro-1H-indazole, the C3-iodo group serves as a highly effective electrophilic partner for this palladium-catalyzed reaction. The C3 functionalization of 3-iodo-1H-indazole derivatives with various organoboronic acids allows for the introduction of a wide range of aryl and heteroaryl substituents, which is crucial for the synthesis of precursors for valuable pharmaceuticals used in treating cancer and inflammatory diseases. nih.gov

The efficiency of these coupling reactions can be influenced by several factors, including the catalyst, solvent, and the specific nature of the substrates. nih.gov For instance, studies on the N-protected tert-butyl-3-iodo-1H-indazole-1-carboxylate have shown that ferrocene-based palladium complexes, such as PdCl₂(dppf), can be highly effective catalysts. nih.gov The use of ionic liquids like 1-n-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BMImBF₄) as a solvent has been shown to improve reaction yields and facilitate catalyst recycling. nih.gov

While the nitro group at the C4 position adds electron-withdrawing character to the ring, the fundamental reactivity of the C3-iodo group in Suzuki-Miyaura coupling remains robust. This is demonstrated by related structures, such as 3-iodo-6-nitro-1H-indazole, which readily undergo Suzuki reactions to elaborate the C3 position. The reaction is not limited to arylboronic acids; vinyl groups can also be introduced via related palladium-catalyzed reactions like the Heck reaction.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling with a 3-Iodo-1H-indazole Derivative nih.gov

Arylboronic Acid (Nucleophile)CatalystSolventYield (%)
Phenylboronic acidPdCl₂(dppf)BMImBF₄95
4-Methylphenylboronic acidPdCl₂(dppf)BMImBF₄92
4-Methoxyphenylboronic acidPdCl₂(dppf)BMImBF₄96
2-Thiopheneboronic acidPdCl₂(dppf)BMImBF₄85
Data derived from the coupling of tert-butyl-3-iodo-1H-indazole-1-carboxylate. nih.gov

Nucleophilic Substitution Reactions of the Iodo Group

Direct nucleophilic aromatic substitution (SNAr) of the iodo group in this compound is a less frequently employed pathway compared to metal-catalyzed cross-coupling. The high efficiency and functional group tolerance of reactions like Suzuki-Miyaura often make them the preferred method for C3 functionalization.

However, in certain contexts, the iodo group on a nitro-substituted indazole can be displaced by strong nucleophiles. For example, in the related compound 3-iodo-6-methyl-5-nitro-1H-indazole, the iodine atom can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols, typically in the presence of a base. rsc.org The reactivity in such SNAr reactions is highly dependent on the activation provided by electron-withdrawing groups on the ring. The 4-nitro group in this compound strongly activates the indazole ring toward nucleophilic attack. Studies on related nitro-halogenated heterocycles, like 1-benzyl-5-bromo-4-nitroimidazole, have shown that a halogen atom positioned similarly to the iodo group in this compound can be displaced by nucleophiles. researchgate.net

It is important to note that in systems with multiple activating nitro groups and leaving groups, the regioselectivity of nucleophilic substitution can be complex. For instance, in 3-cyano-4,6-dinitro-benzo[d]isoxazole, nucleophiles preferentially displace the nitro group at position 4 over other potential sites. acs.org The precise reactivity of this compound with various nucleophiles would depend on a balance between the activation provided by the nitro group and the inherent leaving group ability of the iodide.

Reactivity and Transformations of the Nitro Group

The nitro group at the C4 position is not merely a passive activating group; it is a versatile functional group that can undergo its own set of transformations and plays a critical role in directing the reactivity of the molecule.

Reduction Reactions of Nitroindazoles

One of the most common and synthetically useful transformations of the nitro group is its reduction to an amine. This reaction provides a gateway to a variety of further functionalizations, such as amide bond formation or diazotization. The reduction of nitroindazoles can be achieved using a range of reducing agents.

A classic and effective method involves the use of a metal in the presence of an acid or an ammonium (B1175870) salt. For example, the nitro group of 3-iodo-5-nitro-1H-indazole has been successfully reduced to the corresponding 5-amino-3-iodo-1H-indazole in high yield using iron powder and ammonium chloride in an ethanol/water mixture. researchgate.net This method is generally tolerant of other functional groups, including the iodo substituent.

Table 2: Reduction of a Nitro-Iodo-Indazole Derivative researchgate.net

Starting MaterialReagentsSolventProductYield
3-Iodo-5-nitro-1H-indazoleFe, NH₄ClEtOH/H₂O5-Amino-3-iodo-1H-indazole~94%

Other common conditions for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., H₂ with a Palladium catalyst) or the use of reducing agents like sodium borohydride (B1222165) (NaBH₄), often in conjunction with a catalyst. rsc.orgnih.gov The choice of reagent can be tailored to the specific substrate and desired outcome. The resulting aminoindazoles are valuable intermediates in medicinal chemistry.

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) Pathways

The concept of nucleophilic substitution is not limited to atoms or groups that are good leaving groups. In highly electron-deficient aromatic systems, a hydrogen atom can be replaced by a nucleophile in a process known as Oxidative Nucleophilic Substitution of Hydrogen (ONSH). nih.gov The reaction proceeds via the formation of a σH-adduct, which is then oxidized to the final substituted product.

The 4-nitro group in this compound strongly deactivates the benzene (B151609) ring portion of the molecule towards electrophilic attack and activates it towards nucleophilic attack. While direct examples of ONSH on this compound are not prominent in the literature, the principle applies. The nitro group lowers the energy of the σ-adduct intermediate formed upon nucleophilic attack on a C-H bond, making the initial addition step more favorable. An external or internal oxidizing agent is then required to remove the hydride and restore aromaticity. This pathway is a powerful tool for C-H functionalization in electron-poor heterocycles. nih.gov

Role of the Nitro Group in Reactive Intermediate Formation

The nitro group is instrumental in various synthetic strategies for building the indazole ring itself, primarily through its ability to facilitate the formation of reactive intermediates. In several well-established syntheses, a nitro group on a precursor molecule is transformed into a nitroso intermediate, which is key for the subsequent cyclization step.

For example, the Davis-Beirut reaction utilizes a nitroso imine or nitroso benzaldehyde (B42025) intermediate, generated in situ, to facilitate an N-N bond-forming heterocyclization, yielding various indazole derivatives. Similarly, enzymatic pathways have been developed where a nitroreductase enzyme converts a 2-nitrobenzylamine derivative into a reactive nitrosobenzylamine intermediate. This intermediate then spontaneously cyclizes and aromatizes to form the indazole core. rsc.org These methods highlight the controlled reactivity of the nitro group, which can be selectively reduced to the nitroso oxidation state to trigger the desired ring-forming cascade. The presence of the nitro group is thus a cornerstone for these elegant synthetic approaches to heterocyclic systems.

Intramolecular Reactivity and Tautomerism

Annular Tautomerism (1H and 2H Forms) and its Impact on Reactivity

Indazole and its derivatives, including the this compound, exhibit annular tautomerism, existing as two primary forms: the 1H- and 2H-tautomers. researchgate.netnih.gov The 1H-tautomer, often referred to as the benzoid form, is generally the more thermodynamically stable and predominant form compared to the 2H-tautomer, or quinoid form. researchgate.net This stability difference is a critical factor in the reactivity of the indazole ring system. The position of the proton on one of the two nitrogen atoms influences the electronic distribution within the heterocyclic ring, thereby affecting its nucleophilicity and the course of subsequent reactions.

The formation of a particular tautomer is influenced by the reaction conditions and the nature of substituents on the indazole core. researchgate.net For instance, the presence of electron-withdrawing groups like the nitro group can impact the acidity of the N-H proton and the relative stability of the tautomeric forms. The interplay between these tautomers is crucial in determining the final product distribution in substitution and addition reactions. The less stable 2H-tautomer, although present in lower concentrations, can sometimes be the more reactive species, leading to the formation of 2-substituted indazole derivatives under specific conditions. nih.gov

Mechanistic Studies of Addition Reactions (e.g., with Formaldehyde)

The reaction of N-unsubstituted indazoles with formaldehyde (B43269) is a characteristic addition reaction that has been the subject of mechanistic studies. nih.govacs.org These studies, often employing techniques like NMR spectroscopy and crystallography, have provided insights into the formation of N-hydroxymethyl derivatives. acs.org In acidic conditions, such as in the presence of aqueous hydrochloric acid, the reaction typically proceeds to afford (1H-indazol-1-yl)methanol derivatives. nih.govacs.org

The mechanism in an acidic medium is thought to involve the protonation of formaldehyde, which then reacts with the neutral indazole. nih.govacs.org It has been observed that indazole itself and its 4-nitro, 5-nitro, and 6-nitro derivatives readily react under these conditions to yield the corresponding 1-substituted products. nih.govacs.org However, the 7-nitro-1H-indazole was reported not to react under the same conditions, highlighting the significant influence of the nitro group's position on reactivity. nih.gov Interestingly, while the primary products are the N1-substituted isomers, the formation of a small percentage of the N2-substituted isomer has been observed in the case of 4-nitro-1H-indazole in an acidic medium. nih.govacs.org The reaction can also proceed under neutral conditions, for example in ethanol, which can influence the product distribution. nih.gov

Factors Influencing Reaction Conditions and Selectivity (pH, Solvent, Electronic/Steric Effects)

The selectivity and outcome of reactions involving the this compound scaffold are governed by a combination of factors, including pH, solvent, and the electronic and steric properties of the reactants.

pH: The acidity or basicity of the reaction medium plays a pivotal role. As seen in the reaction with formaldehyde, acidic conditions favor the formation of N1-substituted products for most nitroindazole isomers. nih.govacs.org The pH affects the protonation state of both the indazole and the reacting partner, which in turn dictates the operative reaction mechanism. nih.govacs.org

Solvent: The choice of solvent can significantly influence reaction rates and selectivity. Protic solvents, for example, can facilitate proton transfer steps, which are crucial in many reactions of heterocyclic compounds. organic-chemistry.org In the context of cycloaddition reactions, the polarity of the solvent can affect the stability of the transition states and, consequently, the reaction's efficiency and regioselectivity. mdpi.com

Electronic and Steric Effects: The electronic nature of substituents on the indazole ring has a profound impact on its reactivity. The electron-withdrawing nitro group in this compound deactivates the aromatic system towards electrophilic attack but can activate it for nucleophilic substitution. The position of the nitro group is also critical; for instance, the lack of reactivity of 7-nitro-1H-indazole with formaldehyde under conditions where other isomers react highlights a strong positional electronic effect. nih.gov Steric hindrance from bulky substituents can also direct the course of a reaction, influencing which tautomer preferentially reacts or which face of the molecule is more accessible for attack.

Cycloaddition Reactions Involving Nitroindazole Scaffolds

1,3-Dipolar Cycloaddition Reactions

The nitroindazole scaffold can participate in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. chesci.comwikipedia.orgslideshare.net In these reactions, a 1,3-dipole reacts with a dipolarophile (typically an alkene or alkyne) in a concerted or stepwise fashion. chesci.comwikipedia.org Derivatives of nitroindazole can be functionalized to act as either the 1,3-dipole or the dipolarophile.

For example, N-vinyl-nitro-1H-indazoles, prepared from the alkylation of nitroindazoles, can serve as dipolarophiles in reactions with nitrile imines. mdpi.com This leads to the formation of pyrazoline derivatives fused or linked to the nitroindazole core. mdpi.com Similarly, azides derived from nitroindazoles can act as 1,3-dipoles. mdpi.comresearchgate.net The reaction of these azides with various alkynes is a common strategy to introduce triazole rings into the molecular structure. mdpi.comresearchgate.net The regioselectivity of these cycloadditions can often be controlled by the electronic nature of the substituents on both the dipole and the dipolarophile. chesci.comyoutube.com

Copper(I)-Catalyzed Azide-Alkyne Cycloadditions

A particularly important variant of the 1,3-dipolar cycloaddition is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as a "click reaction". organic-chemistry.orgwikipedia.orgacs.org This reaction is highly efficient and regioselective, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov The CuAAC reaction has been successfully employed for the functionalization of nitroindazole derivatives. mdpi.comresearchgate.net

The process typically involves converting a nitroindazole derivative, for example, an N-(2-bromoethyl)-nitro-1H-indazole, into the corresponding azide (B81097). mdpi.comresearchgate.net This azide is then reacted with a terminal alkyne in the presence of a copper(I) catalyst, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. researchgate.net This methodology provides a reliable and high-yielding route to synthesize nitroindazole-triazole hybrids. researchgate.net The reaction is valued for its mild conditions, broad functional group tolerance, and the straightforward isolation of products. organic-chemistry.org The use of 1-iodoalkynes in copper-catalyzed cycloadditions has also been reported, leading to the formation of 5-iodo-1,2,3-triazoles, which are versatile intermediates for further chemical transformations. nih.govnih.gov

Data Tables

Table 1: Reactivity of Nitro-1H-indazoles with Formaldehyde in Aqueous HCl

Indazole DerivativeReactivityMajor ProductMinor Product
Indazole (unsubstituted)Reacts(1H-Indazol-1-yl)methanol-
4-Nitro-1H-indazoleReacts(4-Nitro-1H-indazol-1-yl)methanol (95%)(4-Nitro-2H-indazol-2-yl)methanol (5%)
5-Nitro-1H-indazoleReacts(5-Nitro-1H-indazol-1-yl)methanol-
6-Nitro-1H-indazoleReacts(6-Nitro-1H-indazol-1-yl)methanol-
7-Nitro-1H-indazoleDoes not react--
Source: Based on findings from The Journal of Organic Chemistry. nih.govacs.org

Table 2: Examples of Cycloaddition Reactions with Nitroindazole Derivatives

Nitroindazole ReactantCoreactantReaction TypeCatalyst/ConditionsProduct Type
N-(2-Azidoethyl)-nitro-1H-indazoleTerminal AlkyneCuAACCuSO₄, Sodium Ascorbate1,4-Disubstituted 1,2,3-triazole
N-Vinyl-nitro-1H-indazoleNitrile Imine1,3-Dipolar CycloadditionBase (e.g., Cs₂CO₃)Pyrazoline derivative
Source: Based on findings from MDPI and ResearchGate. mdpi.comresearchgate.net

Advanced Characterization and Structural Elucidation

Spectroscopic Analysis for Structure Confirmation

Spectroscopy provides a fundamental approach to confirming the molecular structure of 3-Iodo-4-nitro-1H-indazole by probing the interactions of its atoms and bonds with electromagnetic radiation.

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR spectra would provide conclusive evidence for its structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the N-H proton of the indazole ring and the three aromatic protons on the benzene (B151609) ring. The N-H proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm), a characteristic feature for N-H protons in heterocyclic systems rsc.org. The aromatic protons (H-5, H-6, and H-7) would present as a complex multiplet system. The electron-withdrawing nitro group at position 4 would significantly deshield the adjacent H-5 proton, shifting it downfield. The H-7 proton, adjacent to the pyrazole (B372694) ring nitrogen, would also be influenced.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display seven unique carbon signals, corresponding to the seven carbon atoms in the indazole core. The presence of the iodine at C-3 would induce a significant upfield shift for this carbon due to the "heavy atom effect." Conversely, the C-4 carbon, bonded to the strongly electron-withdrawing nitro group, would be shifted significantly downfield. The chemical shifts of the other carbons in the benzene ring (C-5, C-6, C-7, C-3a, and C-7a) are influenced by the combined electronic effects of the fused pyrazole ring and the nitro substituent rsc.org.

Multinuclear NMR: Techniques like ¹⁵N NMR could further confirm the structure. Studies on related nitro-indazoles have utilized ¹⁵N NMR to distinguish between different nitrogen environments within the molecule nih.gov. Theoretical calculations, such as the Gauge-Invariant Atomic Orbital (GIAO) method, are often employed alongside experimental work to provide robust assignments of NMR spectra for complex heterocyclic systems nih.govacs.orgacs.org.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale / Notes
N1-H > 10 (broad singlet)-Typical for indazole N-H proton; exchangeable with D₂O.
C3 -85 - 95Significant upfield shift due to the heavy atom effect of iodine.
C4 -145 - 155Strongly deshielded by the attached electron-withdrawing nitro group.
H5 7.8 - 8.2-Deshielded by the adjacent C4-NO₂ group.
C5 -120 - 125Aromatic carbon adjacent to the nitro-substituted carbon.
H6 7.4 - 7.7-Aromatic proton with complex coupling.
C6 -128 - 132Aromatic carbon.
H7 7.6 - 7.9-Influenced by the adjacent pyrazole ring.
C7 -115 - 120Aromatic carbon adjacent to the pyrazole ring fusion.
C3a -140 - 145Bridgehead carbon influenced by both rings and the nitro group.
C7a -125 - 130Bridgehead carbon influenced by the pyrazole ring.

Note: These are estimated values based on known substituent effects and data from related iodo- and nitro-substituted indazoles. Actual experimental values may vary.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.

Key expected peaks include:

N-H Stretching: A broad band in the region of 3100-3400 cm⁻¹, characteristic of the N-H bond in the indazole ring.

Aromatic C-H Stretching: Sharp peaks typically appearing just above 3000 cm⁻¹.

Nitro Group (N-O) Stretching: Two strong, sharp absorption bands are anticipated: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹. The exact position is influenced by the aromatic system.

Aromatic C=C Stretching: Multiple bands in the 1400-1620 cm⁻¹ region, characteristic of the benzene and pyrazole rings.

C-N Stretching: Found in the fingerprint region, typically between 1000-1300 cm⁻¹.

C-I Stretching: A weak absorption expected at lower frequencies, typically in the 500-600 cm⁻¹ range.

Analysis of related compounds like 1-iodo-4-nitrobenzene (B147127) shows characteristic nitro group absorptions, which supports these predictions nist.gov.

Table 2: Expected Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Indazole N-HStretching3100 - 3400 (broad)
Aromatic C-HStretching3000 - 3100 (sharp)
Nitro NO₂Asymmetric Stretching1520 - 1560 (strong)
Nitro NO₂Symmetric Stretching1340 - 1380 (strong)
Aromatic C=CRing Stretching1400 - 1620 (multiple bands)
Carbon-Iodine C-IStretching500 - 600 (weak)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The empirical formula of this compound is C₇H₄IN₃O₂, corresponding to a molecular weight of approximately 289.03 g/mol sigmaaldrich.comchemsrc.com. High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, providing strong evidence for the molecular formula.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z ≈ 289. A key fragmentation pathway would likely involve the loss of the nitro group (-NO₂, 46 Da) to give a fragment at m/z ≈ 243, or the loss of a single oxygen atom to give a fragment at m/z ≈ 273. Subsequent fragmentation could involve the loss of iodine (127 Da) or HCN (27 Da) from the pyrazole ring. Electrospray ionization (ESI) would typically show the protonated molecule [M+H]⁺ at m/z ≈ 290.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or paramagnetic metal ions. Since this compound is a diamagnetic molecule with all its electrons paired in its ground state, it is ESR-inactive. Therefore, ESR spectroscopy is not a standard technique for its structural characterization unless it is converted into a radical ion or a paramagnetic complex for specific studies.

Crystallographic Studies

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for this compound has not been reported in the surveyed literature, studies on closely related nitro-indazole derivatives have been successfully performed nih.govacs.org.

Such an analysis for this compound would yield critical information, including:

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, confirming the connectivity and geometry of the fused ring system.

Planarity: Confirmation of the planarity of the indazole ring system and the orientation of the nitro group relative to the ring. In related structures, the nitro group is often found to be nearly coplanar with the benzene ring nih.gov.

Intermolecular Interactions: Elucidation of how molecules pack in the crystal lattice. It is highly probable that the molecules would form dimers or extended networks through intermolecular hydrogen bonds between the N-H proton of one molecule and the pyrazole nitrogen (N2) of a neighboring molecule, a common motif observed in indazole crystal structures acs.org. Pi-stacking interactions between the aromatic rings would also likely play a role in the crystal packing.

Table 3: Information Obtainable from X-ray Diffraction of this compound

Parameter Description Expected Findings based on Analogues
Crystal System The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic).Not predictable without experimental data.
Space Group The specific symmetry elements of the unit cell.Not predictable without experimental data.
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the unit cell.Not predictable without experimental data.
Molecular Geometry Precise bond lengths (e.g., C-I, C-N, N-O) and angles.Confirmation of indazole structure; C-NO₂ bond length consistent with aromatic nitro compounds.
Conformation Torsion angles, especially concerning the nitro group.The nitro group is expected to be nearly coplanar with the benzene ring.
Supramolecular Assembly Hydrogen bonding, π-stacking, and other intermolecular forces.Dimer formation via N1-H···N2 hydrogen bonds is highly anticipated.

Addressing Crystallographic Challenges (e.g., Nitro Group Disorder)

The determination of the single-crystal X-ray structure of this compound is a critical step in its structural elucidation. However, the process is not without its challenges, a common one being the potential for disorder in the crystal lattice, particularly concerning the nitro group.

Nitro group disorder arises from the rotational freedom of the N-O bonds, allowing the group to adopt multiple orientations within the crystal structure. This phenomenon can complicate the refinement of the crystallographic data, leading to inaccuracies in bond lengths and angles if not properly modeled. In many nitroaromatic compounds, the nitro group may be found to be coplanar with the aromatic ring or twisted at a slight angle. The refinement process must account for these possible orientations to achieve a stable and accurate structural model.

Computational Chemistry and Theoretical Modeling

Quantum Mechanical Studies (DFT)

Density Functional Theory (DFT) is a predominant quantum mechanical method used to investigate the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying complex systems like indazole derivatives.

Electronic Structure and Distribution Analysis

DFT calculations are instrumental in analyzing the electronic structure of nitro-indazole compounds. The distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and electrostatic potential are key descriptors of a molecule's reactivity and physical properties.

In studies of various C-nitro indazoles, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to provide a sound basis for experimental observations like NMR spectra. acs.orgsemanticscholar.org For a molecule like 3-Iodo-4-nitro-1H-indazole, the presence of a strongly electron-withdrawing nitro group at the C4 position significantly influences the electron distribution across the bicyclic ring system. This effect, combined with the electron-withdrawing nature of the iodine atom at C3, is expected to lower the energy of the molecular orbitals and create a significant dipole moment. X-ray crystallography studies on related nitro-indazole derivatives have shown that the nitro group is nearly coplanar with the benzene (B151609) ring, with a mean deviation of about 2.0°, which allows for effective electronic delocalization. acs.org This coplanarity is a crucial structural parameter that would be confirmed by geometry optimization in a DFT study.

The analysis of the electronic structure helps in understanding the reactivity of the molecule. For example, regions with high electron density are susceptible to electrophilic attack, while electron-deficient areas are prone to nucleophilic attack.

Tautomer Stability and Energy Profiling

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. The relative stability of these tautomers is crucial as it dictates which form is predominant under given conditions, influencing the molecule's chemical behavior and biological interactions.

Theoretical calculations have consistently shown that for the parent indazole, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. researchgate.net Computational studies using methods like MP2/6-31G** and B3LYP/6-311++G(d,p) have quantified this energy difference. nih.gov The substitution pattern on the indazole ring can modulate this energy difference, although the 1H tautomer generally remains the more stable form. nih.gov

Table 1: Calculated Energy Differences for Indazole Tautomers
Computational MethodPhaseEnergy Difference (1H vs. 2H)Reference
MP2/6-31G**Not Specified15 kJ·mol⁻¹ nih.gov
B3LYP/6-311++G(d,p)Not Specified20 kJ·mol⁻¹ (for the N-CH₂OH derivative) nih.gov
Other AuthorsGas Phase14.5 kJ·mol⁻¹ nih.gov
Other AuthorsWater15.9 kJ·mol⁻¹ nih.gov

For this compound, DFT calculations would be essential to precisely determine the energy profile of its tautomers, confirming whether the general stability trend holds true and quantifying the influence of the iodo and nitro substituents.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are a powerful tool for mapping out reaction pathways, identifying transition states, and calculating activation energies, thereby elucidating reaction mechanisms. acs.org A study on the reaction of various nitro-indazoles with formaldehyde (B43269) in aqueous acid demonstrates this application. acs.orgsemanticscholar.org The mechanism involves the protonation of formaldehyde, followed by its reaction with the neutral indazole molecule. acs.org

Theoretical calculations were able to explain why, for instance, 4-, 5-, and 6-nitro-1H-indazoles react to form N1-substituted products, while 7-nitro-1H-indazole is unreactive under similar conditions. acs.org This is rationalized by analyzing the electronic properties and steric hindrances predicted by the computational models. For a potential reaction involving this compound, DFT could similarly be used to predict its reactivity, map the potential energy surface for a given transformation, and identify the most likely reaction products by comparing the energies of possible transition states and intermediates. chim.it

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering a "computational microscope" to observe molecules in motion. This is particularly valuable for understanding how a ligand like an indazole derivative interacts with a biological macromolecule, such as a protein, in a dynamic environment that mimics physiological conditions. nih.govmdpi.com

Ligand-Protein Binding Interactions and Stability

MD simulations are frequently used to refine and assess the stability of binding poses predicted by molecular docking. nih.gov In a typical workflow, the indazole derivative is first docked into the active site of a target protein. The resulting protein-ligand complex is then subjected to an MD simulation, usually for a duration of nanoseconds, in a simulated aqueous environment. nih.gov

During the simulation, key metrics are monitored to evaluate the stability of the complex. youtube.com

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is calculated over time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains stably bound in the active site. nih.gov

Hydrogen Bonds: The number and occupancy of hydrogen bonds between the ligand and protein are monitored. Persistent hydrogen bonds are critical for strong and specific binding. youtube.com

Binding Free Energy: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the complex, providing a quantitative measure of binding affinity. nih.gov

Studies on various heterocyclic inhibitors, including indazole analogues, have successfully used MD simulations to confirm stable binding within the active sites of enzymes like trypanothione (B104310) reductase and casein kinase II, identifying key interacting residues. nih.govnih.gov

Table 2: Key Parameters Analyzed in MD Simulations of Ligand-Protein Complexes
ParameterDescriptionIndication of Stability
Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions in the ligand and protein from a reference structure over time.Low, stable fluctuations around an average value indicate the complex has reached equilibrium.
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of individual residues or atoms around their average position.Identifies flexible and rigid regions of the protein and ligand upon binding.
Solvent Accessible Surface Area (SASA)Measures the surface area of the molecule that is accessible to a solvent.Changes in SASA can indicate conformational changes and ligand binding.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and protein over time.A high number of persistent hydrogen bonds suggests strong, specific interactions.
Interaction EnergyCalculates the non-bonded interaction energy (van der Waals and electrostatic) between the ligand and protein.Favorable and stable interaction energies indicate a stable binding complex.

Dynamic Nature of Indazole Derivatives in Biological Systems

MD simulations reveal the dynamic nature of the ligand-protein interactions. nih.gov Rather than a static "lock-and-key" fit, the binding is a dynamic process where the ligand and the protein active site residues adjust their conformations to optimize interactions. The Root Mean Square Fluctuation (RMSF) analysis is particularly useful here, as it highlights which parts of the protein and ligand are flexible and which are rigid. youtube.com

For an indazole derivative, MD simulations can show how the indazole core is anchored in a binding pocket, often through hydrophobic interactions and hydrogen bonds involving the pyrazole (B372694) nitrogen atoms, while substituted parts of the molecule may exhibit greater flexibility. nih.gov These simulations can reveal the role of water molecules in mediating interactions and provide a detailed, dynamic picture of the molecular recognition events that are essential for biological activity. mdpi.com

In Silico Predictions for Biological Relevance

In the realm of modern drug discovery and development, computational chemistry serves as a powerful tool to forecast the pharmacokinetic and pharmacodynamic profiles of novel chemical entities before their actual synthesis and in vitro testing. This in silico approach significantly reduces the time and resources required for identifying promising lead compounds. For "this compound," theoretical modeling provides crucial insights into its potential as a biologically active agent.

While specific experimental ADMET data for this compound is not available in the current literature, various in silico models can predict these properties based on the compound's structure. These predictions are instrumental in early-stage drug development for flagging potential liabilities. Using predictive models, a general ADMET profile for this compound can be estimated.

The predictions suggest that the compound may have moderate to good absorption and distribution characteristics. However, potential flags for toxicity, often associated with nitroaromatic compounds, and metabolism via cytochrome P450 enzymes are also anticipated. It is crucial to note that these are theoretical predictions and require experimental validation.

Table 1: Predicted ADMET Properties of this compound This table is generated based on in silico predictions from computational models and does not represent experimental data.

Parameter Predicted Value/Classification Significance
Absorption
Human Intestinal AbsorptionHighIndicates good potential for oral bioavailability.
Caco-2 PermeabilityModerateSuggests the compound may cross the intestinal barrier.
Distribution
Blood-Brain Barrier (BBB) PenetrationLowThe compound is unlikely to cross into the central nervous system.
Plasma Protein Binding (PPB)HighMay affect the free concentration of the compound in circulation.
Metabolism
CYP450 2D6 InhibitorYesPotential for drug-drug interactions.
CYP450 3A4 InhibitorNoLower potential for interactions with drugs metabolized by this isoform.
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateNoUnlikely to be a substrate for this major renal clearance pathway.
Toxicity
AMES ToxicityProbableThe nitro group is a structural alert for potential mutagenicity.
hERG InhibitionLow riskReduced likelihood of causing cardiac arrhythmia.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of small molecules to the active site of a protein.

While specific molecular docking studies for this compound are not documented, research on structurally analogous compounds provides valuable insights into its potential biological targets. A notable study focused on derivatives of 3-chloro-6-nitro-1H-indazole, a close structural relative, and their interaction with Leishmania infantum trypanothione reductase (TryR). nih.gov Trypanothione reductase is a validated drug target in Leishmania as it is essential for the parasite's survival and absent in humans. nih.gov

In this study, the 3-chloro-6-nitro-1H-indazole derivatives were docked into the active site of TryR (PDB ID: 2JK6). nih.govrcsb.org The computational results revealed that these compounds could form stable complexes within the enzyme's active site, characterized by a network of hydrophobic and hydrophilic interactions. nih.gov The stable binding observed in these simulations suggests that the nitroindazole scaffold could serve as a promising starting point for the design of novel antileishmanial agents. nih.gov Given the structural similarity, it is plausible that this compound could adopt a similar binding mode within the TryR active site.

Table 2: Summary of Molecular Docking Insights from a Structurally Related Compound This table summarizes findings from molecular docking studies on 3-chloro-6-nitro-1H-indazole derivatives with Leishmania trypanothione reductase, as a proxy for the potential interactions of this compound.

Parameter Observation/Prediction Reference
Target Protein Leishmania infantum trypanothione reductase (TryR) nih.gov
PDB ID of Target 2JK6 nih.govrcsb.org
Binding Site Active site of the enzyme nih.gov
Key Interactions Hydrophobic and hydrophilic interactions nih.gov
Predicted Affinity High stability of the enzyme-ligand complex nih.gov
Therapeutic Implication Potential as a lead structure for antileishmanial drugs nih.gov

Biological and Pharmacological Research Applications

General Therapeutic Potential of Indazole Derivatives

Indazole-based compounds have been investigated for a wide array of therapeutic applications, with many derivatives showing significant promise in preclinical and clinical studies. nih.govsigmaaldrich.com Their structural similarity to endogenous molecules like adenine (B156593) and guanine (B1146940) allows them to interact readily with biological targets. nih.gov Several drugs containing the indazole core are already on the market, highlighting the scaffold's pharmaceutical importance. nih.govpnrjournal.com

The fight against cancer is a primary area where indazole derivatives have shown immense potential. nih.govnih.gov Several FDA-approved anti-cancer drugs, including Pazopanib and Axitinib (B1684631), are built upon the indazole framework. nih.gov Research has demonstrated that these compounds can exert their effects through various mechanisms.

One study reported a series of indazole derivatives with potent growth-inhibitory activity against several cancer cell lines. Current time information in Bangalore, IN. A lead compound from this series, 2f , was found to induce apoptosis (programmed cell death) in breast cancer cells by upregulating pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2. Current time information in Bangalore, IN. Furthermore, it increased reactive oxygen species (ROS) levels and disrupted mitochondrial function, leading to cell death. Current time information in Bangalore, IN. The same compound also inhibited cancer cell migration and invasion by modulating matrix metalloproteinases. Current time information in Bangalore, IN. Other research has focused on designing 1H-indazole-3-amine derivatives that induce apoptosis and affect the cell cycle by targeting the p53/MDM2 pathway and Bcl2 family members. nih.gov

The tables below summarize key findings from studies on anti-cancer indazole derivatives.

Table 1: In Vitro Anti-Cancer Activity of Indazole Derivative 2f

Cell Line IC₅₀ (μM) Key Findings

Table 2: Activity of 1H-indazole-3-amine Derivative 6o

Cell Line IC₅₀ (μM) Selectivity Mechanism

Inflammation is a key process in many diseases, and indazole derivatives have been developed as potent anti-inflammatory agents. nih.govdrugbank.com The commercially available drug Benzydamine is a well-known example. nih.gov

Studies have shown that indazole and its derivatives can significantly inhibit carrageenan-induced paw edema in animal models, a standard test for acute inflammation. The mechanism underlying this effect is believed to involve the inhibition of key inflammatory mediators. Research has demonstrated that these compounds can inhibit the cyclooxygenase-2 (COX-2) enzyme, a key player in the production of pro-inflammatory prostaglandins. acs.org Additionally, they have been shown to reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), and exhibit free radical scavenging activity.

Table 3: Anti-Inflammatory Activity of Indazole

Model Effect Mechanism

The indazole scaffold is a versatile platform for the development of agents against a wide range of infectious diseases. nih.govsigmaaldrich.com

Antibacterial: Derivatives have been synthesized and tested against various Gram-positive and Gram-negative bacteria. acs.org Some 3-phenyl-1H-indazole compounds have been identified as inhibitors of DNA gyrase B, a crucial bacterial enzyme, highlighting a specific mechanism of antibacterial action. acs.org

Antiviral: The indazole core is present in compounds with reported anti-HIV activity. nih.gov The broad applicability of repurposing drugs means that compounds initially developed for other indications, such as antibacterial or antifungal agents, may show promise as antiviral treatments. nih.gov

Antiprotozoal: Indazole derivatives have shown significant activity against protozoan parasites like Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. acs.org In one study, several 2H-indazole derivatives were more potent than the standard drug metronidazole (B1676534) against G. intestinalis. acs.org For instance, compound 18 from the study was 12.8 times more active than metronidazole. acs.org A separate study on 3-chloro-6-nitro-1H-indazole derivatives found them to be promising antileishmanial candidates, with activity against several Leishmania species. nih.gov

The therapeutic potential of indazoles extends to neurodegenerative disorders like Alzheimer's and Parkinson's disease. drugbank.com A key strategy in treating these conditions involves inhibiting enzymes that break down neurotransmitters or contribute to neuronal damage. Indazole-based compounds have been designed as inhibitors of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). rsc.orgresearchgate.net For example, indazole-based thiadiazole derivatives have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. rsc.org

Many of the therapeutic effects of indazole derivatives stem from their ability to selectively inhibit specific enzymes or receptors. nih.govdrugbank.com

Protein Kinases: This is a major area of focus, particularly for anti-cancer applications. nih.govdrugbank.comnih.gov Indazoles act as hinge-binding fragments, effectively blocking the active site of kinases like Fibroblast Growth Factor Receptors (FGFR), Epidermal Growth Factor Receptor (EGFR), and Anaplastic Lymphoma Kinase (ALK). nih.govdrugbank.com Drugs like Axitinib and Pazopanib are multi-kinase inhibitors. researchgate.net

Nitric Oxide Synthase (NOS): Certain nitro-1H-indazoles, such as 7-nitroindazole, are potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological processes. evitachem.com

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an immunosuppressive enzyme often overexpressed in tumors. nih.gov Indazole derivatives have been developed as IDO1 inhibitors to enhance the anti-tumor immune response. nih.govrsc.org Some compounds have shown dual inhibitory activity against both IDO1 and the related enzyme Tryptophan 2,3-dioxygenase (TDO). rsc.org

AChE-MAO B: As mentioned, indazole derivatives have been developed as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) for potential application in neurodegenerative diseases. rsc.orgresearchgate.netnih.gov

5-HT₃ Receptors: Granisetron, an indazole-based drug, is a potent antagonist of the 5-HT₃ receptor, used to prevent nausea and vomiting associated with cancer chemotherapy. nih.govjyoungpharm.org

Mechanisms of Biological Action of 3-Iodo-4-nitro-1H-indazole Analogs

While direct biological studies on this compound are scarce in publicly available literature, its mechanism of action can be inferred by examining the activities of its structural analogs. The biological profile is likely influenced by the interplay between the indazole core, the electron-withdrawing nitro group at the 4-position, and the halogen (iodo) group at the 3-position.

The nitro group is a key feature in many biologically active compounds, particularly in antimicrobial agents. In the context of antiprotozoal drugs, such as those targeting Leishmania or Trypanosoma, the nitro group can serve as a substrate for parasite-specific nitroreductase enzymes. nih.gov These enzymes reduce the nitro group, generating highly reactive cytotoxic nitroso and hydroxylamine (B1172632) metabolites or radical species that cause lethal damage to parasitic cells. nih.gov A study on 3-chloro-6-nitro-1H-indazole derivatives, which are close analogs of the title compound, identified them as potent antileishmanial agents. nih.gov Molecular modeling in that study suggested that these compounds act by inhibiting trypanothione (B104310) reductase (TryR), an essential enzyme in the parasite's defense against oxidative stress. nih.gov

Furthermore, nitro-substituted indazoles are known inhibitors of mammalian enzymes. For instance, 7-nitroindazole is a well-documented selective inhibitor of neuronal nitric oxide synthase (nNOS). nih.govevitachem.com Other nitro-indazole derivatives have been designed to inhibit IDO1 and TDO, key enzymes in cancer immune evasion. rsc.org

The iodine atom at the 3-position also plays a significant role. Halogen atoms can modulate a molecule's physicochemical properties, such as lipophilicity, which affects cell membrane permeability and target binding. In many synthetic schemes, a 3-iodo group on the indazole ring serves as a versatile chemical handle for creating more complex molecules through palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions. However, the halogen itself can contribute directly to binding interactions within a target protein's active site. For example, studies on other heterocyclic scaffolds have shown that iodo-substituents can enhance anti-inflammatory and analgesic activity.

Therefore, the biological action of this compound analogs likely arises from a combination of these effects: the nitro group may confer cytotoxic properties through enzymatic reduction (particularly in infectious disease applications) or enable inhibition of key metabolic enzymes (in cancer or neurological contexts), while the iodo group fine-tunes the molecule's properties for target engagement or serves as a point for further chemical elaboration.

Cell Cycle Arrest and Apoptosis Induction

While direct studies on this compound's effect on cell cycle and apoptosis are not extensively documented in the available literature, research on closely related analogs provides significant insights into its potential mechanisms.

For instance, the isomeric compound 3-Iodo-6-nitro-1H-indazole has been shown to induce apoptosis, or programmed cell death, through the activation of caspase pathways. This suggests that the presence of iodo and nitro substituents on the indazole ring is conducive to triggering cellular self-destruction mechanisms in cancer cells.

Furthermore, studies on other halogenated indazole derivatives support this potential. A notable example is 6-Chloro-3-iodo-1H-indazole , which has been observed to induce apoptosis and alter cell cycle distribution in the K562 leukemia cell line. In one study, treatment with this compound led to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, pointing to a clear mechanism for its anticancer effects. These findings on related compounds suggest that this compound may also possess the ability to modulate cell cycle progression and induce apoptosis, making it a person of interest for further investigation in cancer research.

Interaction with Cellular Components via Reactive Intermediates

A key aspect of the biological activity of nitroaromatic compounds like this compound is their potential to form reactive intermediates within cells. The nitro group is susceptible to enzymatic reduction, particularly under the hypoxic (low oxygen) conditions often found in solid tumors. nih.gov

This bioreduction process, often carried out by nitroreductase enzymes, can generate highly reactive species such as nitro radical anions. These intermediates can interact with and damage critical cellular components. For example, they can lead to DNA damage or inhibit essential enzymes like thioredoxin reductase. This mechanism of action, where the compound is selectively activated to a more toxic form in the target environment, is a promising strategy in drug design. While this mechanism has been specifically described for the 3-iodo-6-nitro isomer, the fundamental chemical properties of the nitro group suggest a similar pathway is plausible for this compound.

Inhibition of DNA Synthesis

The formation of reactive intermediates, as discussed above, has direct implications for DNA integrity and synthesis. By causing DNA damage, these reactive species can trigger cellular DNA damage response pathways, which can lead to a halt in the cell cycle to allow for repair. If the damage is too extensive, it can push the cell towards apoptosis.

This induced DNA damage effectively functions as a method of inhibiting DNA synthesis, a critical process for proliferating cancer cells. Novel acridine (B1665455) derivatives containing a nitro group, for instance, have been shown to exert their anticancer effects via DNA damage and subsequent cell cycle arrest. While direct evidence for this compound is pending, its capacity to generate reactive nitro radicals strongly suggests that inhibition of DNA synthesis through DNA damage is a likely component of its biological activity.

Structure-Activity Relationship (SAR) Studies

The biological activity of indazole derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring system. Structure-activity relationship (SAR) studies are therefore crucial for optimizing these compounds as potential therapeutic agents.

Impact of Iodine and Nitro Group Positioning and Substitution on Bioactivity

The positions of the iodine and nitro groups on the indazole ring are critical determinants of the molecule's biological activity.

Nitro Group: The location of the nitro group significantly influences the compound's properties. Studies on various nitro and methyl-nitro derivatives of indazole have shown that placing a nitro group at the C4 or C7 position results in weak or no mutagenic activity in Salmonella assays. nih.gov In contrast, nitro groups at the C2, C5, or C6 positions generally lead to measurable mutagenic activity. nih.gov In a different context, research on nitro-1H-indazoles as inhibitors of nitric oxide synthase found that only 7-nitro-1H-indazole derivatives displayed inhibitory properties. acs.org Furthermore, the reactivity of nitroindazoles can also be position-dependent; for example, 4-nitro-, 5-nitro-, and 6-nitro-1H-indazoles react with formaldehyde (B43269), but 7-nitro-1H-indazole does not. acs.org This highlights that the 4-nitro position of this compound imparts specific reactivity and a biological activity profile that differs from its other positional isomers.

Iodine Atom: The iodine atom at the C3 position also plays a crucial role. Its presence increases the molecule's molecular weight and polarizability compared to non-halogenated analogs. The electron-withdrawing nature of iodine can enhance the electrophilic character of the indazole ring, making it suitable for synthetic modifications like cross-coupling reactions. Moreover, the iodine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to target proteins.

Influence of Other Substituents (e.g., Methyl, Benzyl (B1604629), Aryl) on Biological Profiles

The addition of other substituents to the this compound scaffold can dramatically alter its biological profile.

Methyl Groups: The effect of methylation can vary significantly based on its location. Methylation of a ring nitrogen in nitroheterocyclic compounds has been shown to either reduce or, in some cases, substantially increase mutagenic activity. nih.gov For example, while methylation generally decreased the activity of many nitroheterocycles, it caused a more than 300-fold increase in the mutagenicity of 2-nitro-benzimidazole. nih.gov

Benzyl Groups: More complex substituents can be essential for activity. In a series of 4-nitroimidazoles related to the antitubercular drug candidate PA-824, the presence of a lipophilic benzyl ether side chain was found to be critical. nih.gov Removal of this side chain led to a complete loss of both aerobic and anaerobic activity against Mycobacterium tuberculosis, demonstrating the importance of larger, lipophilic moieties in achieving specific biological effects. nih.gov

Aryl Groups: The introduction of aryl groups is a common strategy in drug design to explore interactions with hydrophobic pockets in target proteins. In a series of indazole-based histone deacetylase inhibitors, various substituted aryl groups were explored to optimize potency and selectivity. rsc.org

Comparative Analysis of Indazole Analogs

Comparing this compound with its analogs reveals key trends in how substitution patterns affect physicochemical and biological properties.

Compound Key Substituents Noted Properties/Activities Reference
This compound 3-Iodo, 4-NitroFoundation for SAR studies; nitro group at C4 position.N/A
3-Iodo-6-nitro-1H-indazole 3-Iodo, 6-NitroInduces apoptosis via caspase activation; nitro group can form reactive intermediates.
3-Methyl-6-nitro-1H-indazole 3-Methyl, 6-NitroCompared to its 3-iodo analog, has lower molecular weight and polarizability.
6-Chloro-3-iodo-1H-indazole 3-Iodo, 6-ChloroInduces apoptosis and alters cell cycle in K562 cells.
4-Nitro-1H-indazole 4-NitroReacts with formaldehyde; shows weak mutagenic potential in some assays compared to 5- or 6-nitro isomers. nih.govacs.org
7-Nitro-1H-indazole 7-NitroDoes not react with formaldehyde under certain conditions; some derivatives inhibit nitric oxide synthase. acs.org

This comparative analysis demonstrates that even subtle changes, such as moving the nitro group from the 4-position to the 6-position, can lead to different documented biological outcomes. The substitution of iodine with a smaller halogen like chlorine or an alkyl group like methyl also significantly modifies the compound's characteristics. These relationships are fundamental to the rational design of new indazole-based therapeutic agents.

Drug Design and Development Strategies

Indazole Scaffolds in Lead Compound Discovery

The indazole nucleus is a fundamental building block in the discovery of new lead compounds, largely because of its ability to mimic the hinge-binding region of ATP in many kinases. nih.govnih.gov This bioisosteric relationship makes indazole derivatives potent inhibitors of various protein kinases, which are crucial targets in oncology. rsc.org The ease of synthesis and the potential for substitution at multiple positions allow for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency and selectivity. nih.gov

The compound this compound serves as a valuable starting material in this process. The iodine at the C-3 position can be readily displaced or used in cross-coupling reactions like the Suzuki or Heck reactions to introduce a variety of functional groups. google.com The nitro group at the C-4 position is a strong electron-withdrawing group that influences the electronic properties of the indazole ring and can also be chemically modified, for instance, by reduction to an amino group, which can then be further functionalized. ontosight.ai This synthetic versatility allows chemists to systematically explore the chemical space around the indazole core to identify compounds with optimal target engagement and drug-like properties. researchgate.netnih.gov Several successful drugs, including the kinase inhibitors Axitinib and Pazopanib, are built upon the indazole scaffold, underscoring its importance in lead discovery. researchgate.netnih.govnih.gov

Below is an interactive table detailing some indazole-based kinase inhibitors and their primary targets, illustrating the scaffold's success in generating lead compounds.

CompoundPrimary Target(s)Therapeutic Area
AxitinibVEGFR1, VEGFR2, VEGFR3Oncology (Renal Cell Carcinoma)
PazopanibVEGFR, PDGFR, c-KitOncology (Renal Cell Carcinoma, Soft Tissue Sarcoma)
NiraparibPARP1, PARP2Oncology (Ovarian, Fallopian Tube, Peritoneal Cancer)
LinifanibVEGFR, PDGFROncology
EntrectinibTRKA/B/C, ROS1, ALKOncology (NSCLC, Solid Tumors)

Development of Multi-Targeting Agents

The complexity of diseases like cancer, which often involve multiple signaling pathways, has driven the development of multi-targeting agents, also known as polypharmacology. nih.gov This approach aims to design single molecules that can modulate several biological targets simultaneously, potentially leading to improved efficacy and a lower likelihood of developing drug resistance. nih.govresearchgate.net The indazole scaffold is particularly well-suited for this strategy due to its ability to be decorated with various pharmacophoric features, allowing for interaction with different protein targets. nih.gov

For instance, researchers have designed indazole derivatives that act as dual inhibitors of key signaling proteins, such as vascular endothelial growth factor receptor (VEGFR) and other receptor tyrosine kinases (RTKs) like Tie-2 and EphB4. nih.govresearchgate.net The development of such multi-target RTK inhibitors can offer potent anti-angiogenic and anticancer effects. nih.gov Another strategy involves combining the indazole core with other heterocyclic systems to create hybrid molecules with dual activity. For example, scaffold hopping from an indole (B1671886) to an indazole framework has been used to develop dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2. rsc.org

The synthetic accessibility of compounds like this compound provides a platform for creating these sophisticated multi-target agents. The distinct reactivity of the iodo and nitro groups allows for sequential and site-selective introduction of different chemical moieties designed to interact with the binding sites of various target proteins. google.comnih.gov

The table below showcases examples of multi-targeted drugs and drug candidates based on the indazole scaffold.

Compound/SeriesMultiple TargetsTherapeutic Rationale
AxitinibVEGFR 1, 2, 3Potent anti-angiogenesis by blocking multiple VEGF receptors. nih.gov
PazopanibVEGFR, PDGFR, c-KitInhibition of tumor growth, angiogenesis, and metastasis. nih.gov
LinifanibVEGFR, PDGFRATP-competitive inhibition for anti-angiogenic effects. nih.gov
Indazole-based derivativesVEGFR-2, Tie-2, EphB4Novel anti-angiogenic and anticancer agents. nih.gov
Indazole-3-acylsulfonamidesMCL-1, BCL-2Dual inhibition to overcome resistance to single-target BCL-2 inhibitors. rsc.org

Strategies for Overcoming Drug Resistance

A significant challenge in cancer therapy is the development of drug resistance, where cancer cells evolve to survive treatment. nih.govnih.gov A common mechanism of resistance to kinase inhibitors is the emergence of mutations in the kinase's ATP-binding pocket, which can reduce the drug's binding affinity. nih.gov Medicinal chemists are actively developing strategies to overcome this, and the indazole scaffold plays a crucial role in these efforts.

One strategy is to design next-generation inhibitors that can effectively bind to both the wild-type and mutated forms of the target kinase. nih.gov This often involves creating compounds that form covalent bonds with the target protein or have a different binding mode that is less affected by the resistance mutations. For example, indazole-based covalent inhibitors have been designed to target drug-resistant mutants of the epidermal growth factor receptor (EGFR), such as the T790M "gatekeeper" mutation. nih.gov

Another approach involves developing inhibitors that target alternative signaling pathways that cancer cells use to bypass the blocked pathway. nih.gov The development of multi-target inhibitors, as discussed previously, is also a key strategy to combat resistance from the outset. nih.gov Furthermore, some tyrosine kinase inhibitors based on pyrazolo[3,4-d]pyrimidines (an isomer of the indazole system) have been shown to directly interact with and inhibit P-glycoprotein (P-gp), a transporter protein that pumps drugs out of cancer cells, thereby reversing multidrug resistance. bg.ac.rs

The versatility of the indazole core, accessible from intermediates like this compound, allows for the rational design of these advanced inhibitors to address the complex challenge of drug resistance. nih.govresearchgate.net

Safety Profile Assessment in Drug Candidates

The assessment of a drug candidate's safety profile is a critical component of the drug development process. researchgate.net For indazole-based compounds, this involves a thorough evaluation of potential off-target effects and toxicity. biotech-asia.org Computational (in silico) methods are often employed in the early stages to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. biotech-asia.org These predictions help to prioritize which compounds should be synthesized and tested in the laboratory. researchgate.net

A particular consideration for a compound like this compound is the presence of a nitroaromatic group. ontosight.ai Nitroaromatic compounds can sometimes be associated with mutagenicity or other toxicities, often through metabolic reduction of the nitro group to reactive intermediates. Therefore, early-stage safety assessment for derivatives of this compound would include assays to evaluate such risks, for example, the Ames test for mutagenicity.

Applications in Advanced Materials Science

Development of Advanced Materials and Coatings

The unique structure of 3-Iodo-4-nitro-1H-indazole, characterized by an indazole core with iodine and nitro group substituents, makes it a candidate for the synthesis of advanced functional materials and coatings. The presence of the reactive iodine atom at the 3-position allows for its use as a versatile building block in various cross-coupling reactions, such as Suzuki or Heck reactions. These reactions are fundamental in polymer chemistry, enabling the incorporation of the indazole moiety into larger polymer backbones.

The nitro group at the 4-position further influences the electronic properties and reactivity of the molecule. This functional group can potentially be modified or reduced to an amino group, offering another site for chemical linkage and functionalization. This dual reactivity (at the iodine and nitro-functionalized positions) provides a pathway for creating highly cross-linked or functionalized polymers, which are often prerequisites for advanced coatings with enhanced durability, adhesion, and specific surface properties.

Formulation of Polymers with Enhanced Thermal and Chemical Resistance

The inherent stability of the indazole ring system, a fused bicyclic aromatic structure, can contribute to the thermal stability of polymers that incorporate this moiety. Aromatic and heterocyclic rings are known to enhance the degradation temperature and char yield of polymeric materials. The introduction of this compound into a polymer chain could, therefore, lead to materials with improved performance at elevated temperatures.

Furthermore, the nitro group is a strong electron-withdrawing group, which can impact the chemical resistance of the resulting polymer. By modifying the electronic nature of the polymer backbone, the resistance to chemical attack by acids, bases, or organic solvents can be potentially enhanced. The dense, rigid structure imparted by the indazole unit could also contribute to a lower permeability of the polymer matrix to chemical agents. Research in this area would involve the synthesis of polyesters, polyamides, or other polymers using functionalized derivatives of this compound and subsequent testing of their thermal and chemical stability.

Utilization in Dyes, Pigments, and Specialty Chemicals

The chromophoric nature of the nitroaromatic system in this compound suggests its potential as a precursor for the synthesis of novel dyes and pigments. The combination of the indazole heterocycle with a nitro group can lead to compounds that absorb light in the visible region of the electromagnetic spectrum.

By chemically modifying the structure, for instance, through substitution reactions at the iodine position or transformation of the nitro group, the coloristic properties could be fine-tuned. The resulting molecules could be investigated for their lightfastness, thermal stability, and solubility in various media, which are critical parameters for their application as colorants. Moreover, the versatile reactivity of this compound makes it a valuable intermediate in the multi-step synthesis of complex specialty chemicals that may find use in niche applications beyond dyes, such as in the formulation of specific additives or functional fluids.

Exploration of Unique Electronic Properties in Material Design

The electronic characteristics of this compound, arising from the interplay between the electron-rich indazole ring and the electron-withdrawing nitro group, are of interest for the design of new organic electronic materials. The presence of both donor (the indazole system) and acceptor (the nitro group) components within the same molecule creates an intramolecular charge-transfer character.

Emerging Research Directions and Future Perspectives

Integration of Green Chemistry Principles in Indazole Synthesis

The synthesis of indazole derivatives is progressively incorporating the principles of green chemistry to enhance efficiency, reduce waste, and improve safety. These modern approaches are moving away from traditional methods that often require harsh conditions and hazardous reagents.

Key green methodologies being explored include:

Energy-Efficient Techniques: Microwave-assisted synthesis and ultrasound irradiation are being increasingly utilized. rasayanjournal.co.injchr.orgrsc.orgjchr.org These methods dramatically shorten reaction times, often from hours to minutes, and increase product yields by providing uniform and rapid heating. rasayanjournal.co.injchr.orgjchr.org For instance, ultrasound has been effectively used for the C-H bond bromination of indazoles, a process analogous to iodination, in just 30 minutes under mild conditions. rsc.orgnih.gov

Benign Catalysts and Solvents: Research is shifting towards the use of natural, biodegradable catalysts, such as lemon peel powder, which can efficiently catalyze the formation of the 1H-indazole ring system under ultrasonic irradiation. researchgate.net Metal-free synthesis is also a significant area of development, with one-pot methods using simple hydroxylamine (B1172632) derivatives to create the indazole core without the need for transition metal catalysts, making the process more environmentally friendly and cost-effective. organic-chemistry.orgorganic-chemistry.org

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature and pressure, leading to enhanced safety, reproducibility, and scalability. acs.orgresearchgate.net This technology is particularly advantageous for managing exothermic reactions and enables the rapid on-demand synthesis of indazole libraries. acs.orgmdpi.com Flow systems have been successfully used for the synthesis of N-substituted indazoles via the Cadogan reaction and for three-step procedures to generate key indazole intermediates on a large scale. mdpi.comresearchgate.net

Biocatalysis: The use of enzymes in synthesis represents a frontier in green chemistry. Nitroreductase enzymes have been shown to catalyze the formation of the indazole ring from 2-nitrobenzylamine precursors with high conversion rates. chemrxiv.org These biocatalytic methods can be integrated into enzyme cascades to produce functionalized indazoles from simple starting materials. chemrxiv.org

These advancements collectively aim to make the production of indazole-based compounds, including those derived from 3-iodo-4-nitro-1H-indazole, more sustainable and efficient.

Novel Functionalization Strategies for Diverse Applications

The this compound is a valuable intermediate primarily because the iodine atom serves as a versatile handle for introducing a wide array of functional groups. Modern synthetic chemistry is focused on developing more efficient and direct methods for this functionalization.

Functionalization StrategyDescriptionKey Advantages
C-H Functionalization This strategy involves the direct activation and transformation of a carbon-hydrogen bond on the indazole ring into a new bond (e.g., C-C, C-N). rsc.org Transition metals like rhodium and cobalt are often used as catalysts. nih.govmdpi.comnih.govAtom-economical (avoids pre-functionalization), allows for late-stage modification of complex molecules, offers access to diverse derivatives. rsc.orgresearchgate.net
Photoredox Catalysis Utilizes visible light to initiate single-electron transfer processes, generating reactive intermediates that can participate in bond formation. acs.orgnih.gov This can be used to form the indazole ring itself or to functionalize it under very mild conditions. acs.orgacs.orgMild reaction conditions (low temperature, visible light), high functional group tolerance, avoids harsh reagents. youtube.com
Nitrosation of Indoles An alternative pathway to access 3-functionalized indazoles, such as 1H-indazole-3-carboxaldehydes, by treating indole (B1671886) precursors with a nitrosating agent in a slightly acidic environment. rsc.orgProvides access to key intermediates that are otherwise difficult to synthesize, operates under very mild conditions. rsc.org

These cutting-edge strategies, particularly C-H activation and photoredox catalysis, are revolutionizing how chemists approach the synthesis of complex indazole derivatives, enabling the rapid creation of molecular libraries for screening in drug discovery and materials science. rsc.orgacs.org

Advanced Computational Tools in Drug Discovery and Material Science

Computational chemistry has become an indispensable tool for accelerating the design and discovery of new drugs and materials based on the indazole scaffold. These in silico methods provide deep insights into molecular interactions and properties, guiding experimental work and reducing the time and cost of development.

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a molecule within the active site of a target protein. For indazole derivatives, docking studies have been crucial in identifying potential inhibitors for targets such as the Leishmania trypanothione (B104310) reductase (TryR), vascular endothelial growth factor receptor (VEGFR-2), and other kinases implicated in cancer. tandfonline.comtandfonline.combiotech-asia.org For example, docking studies of 3-chloro-6-nitro-1H-indazole derivatives against TryR helped to rationalize their antileishmanial activity by predicting stable binding conformations. tandfonline.comtandfonline.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govtandfonline.com For indazoles, 3D-QSAR models have been developed to understand the structural requirements for inhibiting targets like Hypoxia-Inducible Factor-1α (HIF-1α), providing a framework for designing new, more potent inhibitors. nih.govtandfonline.com These models generate contour maps that indicate where steric bulk or specific electronic properties (positive or negative) would enhance activity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time, providing insights into the stability of a ligand-protein complex in a biological environment. tandfonline.com Simulations performed on complexes of indazole derivatives with their target enzymes, such as TryR, have confirmed the stability of the docked poses and the persistence of key interactions, reinforcing the predictions from molecular docking. tandfonline.comtandfonline.comnih.gov

ADMET and DFT Studies: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is vital in early-stage drug discovery. Computational tools are used to filter out compounds with poor pharmacokinetic profiles. biotech-asia.org Density Functional Theory (DFT) calculations are employed to study the electronic properties of molecules, such as the HOMO-LUMO energy gap, which can be correlated with reactivity and stability. rsc.orgrsc.orgnih.gov

Computational ToolApplication for Indazole DerivativesExample Finding
Molecular Docking Predicting binding modes and affinity to protein targets.Indazole scaffolds show significant binding affinity to VEGFR-2 kinase domains. biotech-asia.org
3D-QSAR Identifying key structural features for biological activity.Steric and electrostatic maps guide the design of new HIF-1α inhibitors. nih.gov
MD Simulations Assessing the stability of ligand-protein complexes over time.TryR-indazole complex remains in good equilibrium with minimal structural deviation, indicating stable binding. tandfonline.comnih.gov
DFT Calculations Determining electronic properties and reactivity.Calculation of HOMO-LUMO energy gaps helps identify the most stable derivative conformations. rsc.orgrsc.org

Exploration of New Biological Targets and Therapeutic Areas

The versatility of the indazole scaffold, particularly when functionalized using the this compound intermediate, allows for the exploration of a continually expanding range of biological targets and therapeutic applications beyond its well-established role in kinase inhibition.

Anticancer Therapies: While indazoles are famous as kinase inhibitors (e.g., Axitinib), new anticancer mechanisms are being explored. Novel indazole analogues have been identified as potent tubulin polymerization inhibitors, which disrupt the cell's cytoskeleton and induce apoptosis. nih.gov Another emerging target is the Hippo-TEAD pathway, which is critical in cell proliferation and organ size; novel indazole compounds are being developed as TEAD inhibitors to treat cancers driven by the deregulation of this pathway. nih.gov

Infectious Diseases: The indazole core is proving effective against various pathogens. Derivatives of 3-chloro-6-nitro-indazole have shown promising antileishmanial activity by inhibiting the essential parasite enzyme trypanothione reductase. tandfonline.comtandfonline.comnih.gov Other studies have highlighted the potential of indazole derivatives as antibacterial agents targeting the FtsZ protein, which is crucial for bacterial cell division, and as antiprotozoal agents against Giardia and Trichomonas. mdpi.com

Metabolic and Inflammatory Diseases: Research has identified 7-nitro-indazole derivatives as potent inhibitors of all three isoforms of nitric oxide synthase (nNOS, eNOS, iNOS), an enzyme family with complex roles in neurotransmission, blood pressure regulation, and inflammation. nih.gov This opens avenues for treating neurological and inflammatory conditions. Furthermore, new indazole derivatives have been discovered as highly selective β3-adrenergic receptor agonists, which have potential applications in treating overactive bladder with minimal cardiovascular side effects. ebi.ac.uk

Endocrine Therapies: In the field of oncology, indazole-based compounds have been developed as orally bioavailable selective estrogen receptor degraders (SERDs). mdpi.com These molecules offer a promising therapeutic strategy for both tamoxifen-sensitive and tam-resistant breast cancers. mdpi.com

The continued exploration of these and other novel targets ensures that derivatives of this compound will remain at the forefront of pharmaceutical research for years to come.

Q & A

Q. What are the standard synthetic routes for 3-Iodo-4-nitro-1H-indazole?

Methodological Answer: Synthesis typically involves sequential functionalization of the indazole core. A common approach starts with nitration of 3-iodo-1H-indazole using nitric acid in sulfuric acid, followed by purification via recrystallization. Alternative routes may employ palladium-catalyzed cross-coupling for iodine introduction. Key intermediates (e.g., 4-nitro-1H-indazole) require careful control of reaction stoichiometry and temperature to avoid over-nitration .

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR confirm substituent positions and purity. The nitro group deshields adjacent protons, while iodine induces distinct splitting patterns.
  • IR : Absorption bands near 1520 cm1^{-1} (asymmetric NO2_2 stretch) and 1350 cm1^{-1} (symmetric NO2_2 stretch) verify nitration .
  • XRD : Single-crystal X-ray diffraction resolves iodine/nitro spatial orientation but requires high-quality crystals .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Storage : Keep in amber vials at 2–8°C under inert gas (e.g., argon) to prevent nitro group degradation.
  • Handling : Use fume hoods, nitrile gloves, and explosion-proof equipment due to potential nitro compound instability.
  • Waste Disposal : Neutralize with alkaline solutions before incineration to avoid toxic byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance iodine incorporation but may require post-reaction dialysis to remove traces .
  • Catalysts : CuI/K2_2CO3_3 systems accelerate Ullmann-type coupling for iodine introduction.
  • Temperature Gradients : Stepwise heating (60°C → 120°C) minimizes side reactions during nitration. Monitor via TLC with UV/fluorescence detection .

Q. How do crystallographic refinement tools (e.g., SHELXL) resolve structural ambiguities in this compound?

Methodological Answer:

  • Data Integration : SHELXT automates space-group determination from single-crystal data, critical for nitro group orientation analysis .
  • Refinement : SHELXL’s restraints for anisotropic displacement parameters (ADPs) improve accuracy for heavy atoms like iodine. Use "ISOR" and "DELU" commands to model thermal motion .
  • Validation : Check Rint_{int} (<5%) and Flack parameter to confirm enantiopurity in chiral derivatives .

Q. How to resolve contradictions in pharmacological data (e.g., conflicting IC50_{50}50​ values)?

Methodological Answer:

  • Experimental Replication : Standardize assay conditions (e.g., cell line passage number, solvent controls).
  • Meta-Analysis : Apply Cochran’s Q-test to identify heterogeneity across studies, then subgroup by variables like incubation time or buffer pH .
  • Mechanistic Probes : Use isotopic labeling (e.g., 125^{125}I) to distinguish target engagement from off-target effects .

Q. What computational strategies predict structure-activity relationships (SAR) for nitro-indazole derivatives?

Methodological Answer:

  • Docking Studies : Model interactions with kinase ATP-binding pockets using AutoDock Vina. The nitro group’s electron-withdrawing effects alter ligand-protein hydrogen bonding .
  • QSAR : Train models with descriptors like Hammett constants (σmeta_{meta}) for nitro groups and Mulliken charges for iodine .

Q. How to design stability studies for nitro-indazole derivatives under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 1–9) at 37°C. Monitor degradation via HPLC-MS; nitro groups are prone to reduction at acidic pH.
  • Light Sensitivity : Expose to UV (254 nm) and measure photodegradation kinetics. Use amber glassware for long-term storage .

Data Analysis & Reporting

Q. How should researchers address crystallographic data outliers in nitro-indazole structures?

Methodological Answer:

  • Outlier Detection : Use PLATON’s ADDSYM to check for missed symmetry, which may misassign nitro group positions.
  • Twinned Data : SHELXL’s TWIN command refines twinned crystals. Validate with Hooft y parameters .

Q. What statistical methods validate reproducibility in biological assays for nitro-indazole compounds?

Methodological Answer:

  • Bland-Altman Plots : Compare inter-lab IC50_{50} values to assess systematic bias.
  • Power Analysis : Calculate sample size using historical variance data (α=0.05, β=0.2) to ensure detectability of 20% effect size .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.